(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034590-78-6
VCID: VC7781926
InChI: InChI=1S/C15H19F3N2O3/c1-10(2)8-22-13-4-3-11(5-19-13)14(21)20-6-12(7-20)23-9-15(16,17)18/h3-5,10,12H,6-9H2,1-2H3
SMILES: CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F
Molecular Formula: C15H19F3N2O3
Molecular Weight: 332.323

(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

CAS No.: 2034590-78-6

VCID: VC7781926

Molecular Formula: C15H19F3N2O3

Molecular Weight: 332.323

* For research use only. Not for human or veterinary use.

(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone - 2034590-78-6

Description

(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound featuring a pyridine ring and an azetidine ring connected by a carbonyl group. The compound includes isobutoxy and trifluoroethoxy substituents, which contribute to its unique chemical properties. Despite the lack of extensive literature directly focused on this compound, its components and similar structures provide valuable insights into its potential applications and synthesis methods.

Synthesis Methods

The synthesis of (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone likely involves multiple steps, including the formation of the pyridine and azetidine rings and their subsequent coupling. Common methods for synthesizing similar compounds involve palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds and nucleophilic substitution reactions for introducing the trifluoroethoxy group.

Reaction TypeConditionsPurpose
Palladium-Catalyzed Cross-CouplingInert atmosphere, high temperatureForm carbon-carbon bonds
Nucleophilic SubstitutionMild conditions, suitable solventIntroduce trifluoroethoxy group

Potential Applications

Given its structural features, (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may exhibit biological activity, such as enzyme inhibition or receptor binding, due to the presence of the pyridine and azetidine rings. The trifluoroethoxy group could enhance its pharmacokinetic properties, such as stability and bioavailability.

Potential UseRationale
Enzyme InhibitionPyridine and azetidine rings can interact with enzymes
Receptor BindingPolar groups facilitate binding to biological targets
CAS No. 2034590-78-6
Product Name (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
Molecular Formula C15H19F3N2O3
Molecular Weight 332.323
IUPAC Name [6-(2-methylpropoxy)pyridin-3-yl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Standard InChI InChI=1S/C15H19F3N2O3/c1-10(2)8-22-13-4-3-11(5-19-13)14(21)20-6-12(7-20)23-9-15(16,17)18/h3-5,10,12H,6-9H2,1-2H3
Standard InChIKey CIJGNYHZTJSLGR-UHFFFAOYSA-N
SMILES CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F
Solubility not available
PubChem Compound 121018946
Last Modified Aug 19 2023

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